molecular formula C12H22N4O2 B2687381 [1-Methyl-5-(2-morpholin-4-ylethoxymethyl)pyrazol-4-yl]methanamine CAS No. 1883717-04-1

[1-Methyl-5-(2-morpholin-4-ylethoxymethyl)pyrazol-4-yl]methanamine

Cat. No. B2687381
CAS RN: 1883717-04-1
M. Wt: 254.334
InChI Key: YPIVXHROQXJTHA-UHFFFAOYSA-N
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Description

[1-Methyl-5-(2-morpholin-4-ylethoxymethyl)pyrazol-4-yl]methanamine, also known as MEMP, is a pyrazole derivative that has been widely studied for its potential applications in scientific research. MEMP has been shown to possess a range of biochemical and physiological effects, making it a promising candidate for use in various experimental settings.

Mechanism of Action

[1-Methyl-5-(2-morpholin-4-ylethoxymethyl)pyrazol-4-yl]methanamine is believed to exert its inhibitory effects on PKR by binding to the protein's double-stranded RNA binding domain, preventing its activation in response to viral infection or other stress signals. This mechanism of action has been confirmed through structural studies and mutagenesis experiments.
Biochemical and Physiological Effects:
In addition to its effects on PKR, this compound has been shown to possess a range of other biochemical and physiological effects. These include inhibition of nitric oxide synthase, modulation of GABA receptors, and activation of the ERK1/2 signaling pathway. These effects suggest that this compound may have potential applications in a variety of experimental settings.

Advantages and Limitations for Lab Experiments

One advantage of [1-Methyl-5-(2-morpholin-4-ylethoxymethyl)pyrazol-4-yl]methanamine is its relatively straightforward synthesis method, which allows for easy production of the compound in large quantities. Additionally, its selective inhibition of PKR makes it a useful tool for studying the role of this protein in various biological processes. However, one limitation of this compound is its potential for off-target effects, as it has been shown to interact with other proteins in addition to PKR.

Future Directions

There are several potential future directions for research on [1-Methyl-5-(2-morpholin-4-ylethoxymethyl)pyrazol-4-yl]methanamine. One area of interest is its potential as a therapeutic agent for inflammatory diseases, as its inhibition of PKR activity may help to reduce the immune response in these conditions. Additionally, further studies are needed to fully elucidate the compound's effects on other proteins and signaling pathways, which could lead to the development of new experimental tools and therapeutic targets.

Synthesis Methods

The synthesis of [1-Methyl-5-(2-morpholin-4-ylethoxymethyl)pyrazol-4-yl]methanamine typically involves the reaction of 1-methyl-4-(2-nitrophenyl)-1H-pyrazole-5-carbaldehyde with morpholine in the presence of sodium methoxide. The resulting intermediate is then reduced with sodium borohydride, followed by the addition of formaldehyde and a final reduction step to yield the desired product.

Scientific Research Applications

[1-Methyl-5-(2-morpholin-4-ylethoxymethyl)pyrazol-4-yl]methanamine has been extensively studied for its potential applications in scientific research. One area of interest is its potential as a selective inhibitor of protein kinase R (PKR), a key regulator of the innate immune response. This compound has been shown to inhibit PKR activity in vitro, suggesting that it may have potential as a therapeutic agent for inflammatory diseases.

properties

IUPAC Name

[1-methyl-5-(2-morpholin-4-ylethoxymethyl)pyrazol-4-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N4O2/c1-15-12(11(8-13)9-14-15)10-18-7-4-16-2-5-17-6-3-16/h9H,2-8,10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPIVXHROQXJTHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)CN)COCCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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